molecular formula C9H8N2O3 B1628620 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid CAS No. 90417-51-9

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

Cat. No. B1628620
CAS RN: 90417-51-9
M. Wt: 192.17 g/mol
InChI Key: OAFRCZCYWOFYGI-UHFFFAOYSA-N
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Description

“2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid” is a chemical compound with the CAS Number: 90417-51-9. It has a molecular weight of 192.17 . The IUPAC name for this compound is 2-(2-hydroxy-1H-benzo[d]imidazol-6-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3/c12-8(13)4-5-1-2-6-7(3-5)11-9(14)10-6/h1-3H,4H2,(H,12,13)(H2,10,11,14) . This code can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Anticancer Potential

Research into the derivatives of benzimidazole and benzodiazole, including compounds structurally related to 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid, has shown promising anticancer activities. These studies involve the synthesis and evaluation of such derivatives, highlighting their potential as anticancer agents. One study synthesized derivatives through a series of steps starting from o-phenylenediamine and various acetic acids, evaluating their in vitro anticancer properties across various cell lines. Notably, certain derivatives showed significant activity against breast cancer cells, demonstrating the therapeutic potential of these compounds in oncology (Salahuddin et al., 2014).

Fluorescence and Sensing Applications

Another area of application for related compounds is in fluorescence and sensing. Specifically, derivatives have been developed for the selective detection of metal ions, such as cobalt (Co^2+), utilizing their fluorescent properties. These compounds exhibit selective fluorescence quenching effects, highlighting their potential use as fluorescent sensors for detecting specific ions in various environments (Li Rui-j, 2013).

Aldose Reductase Inhibition and Ocular Applications

In the domain of ocular health, derivatives of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid have been investigated for their aldose reductase inhibitory activity. This enzyme plays a role in the development of diabetic complications, such as cataracts. Research has identified compounds with potent inhibitory effects, capable of preventing cataract formation in animal models. These findings suggest a potential therapeutic role in managing ocular conditions related to diabetes (C. La Motta et al., 2008).

Molecular Synthesis and Chemical Development

The compound and its derivatives are also utilized in synthetic chemistry for the development of novel compounds with unique properties. Studies have demonstrated the synthesis of various heterocyclic compounds, including those with potential biological activities, through reactions involving 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid or its derivatives. This showcases the compound's versatility as a building block in the synthesis of new molecules with potential applications in medicinal chemistry and beyond (M. Ghandi et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)4-5-1-2-6-7(3-5)11-9(14)10-6/h1-3H,4H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFRCZCYWOFYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597271
Record name (2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

CAS RN

90417-51-9
Record name (2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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